(R)-4-Benzyl-3-(chloromethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

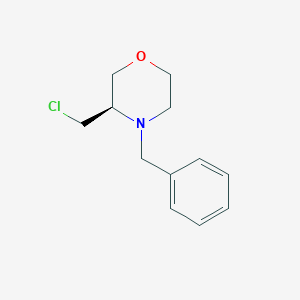

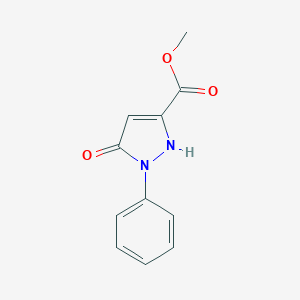

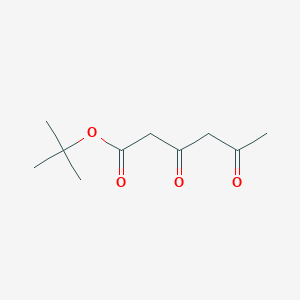

“®-4-Benzyl-3-(chloromethyl)morpholine” is a chemical compound with the CAS Number: 1217697-39-6 . It has a molecular weight of 225.72 and its IUPAC name is (3R)-4-benzyl-3-(chloromethyl)morpholine .

Synthesis Analysis

The synthesis of morpholines, including “®-4-Benzyl-3-(chloromethyl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular formula of “®-4-Benzyl-3-(chloromethyl)morpholine” is C12H16ClNO . The InChI Code is 1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 .

Physical And Chemical Properties Analysis

“®-4-Benzyl-3-(chloromethyl)morpholine” is a liquid at room temperature . It has a boiling point of 316.1±27.0C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8C .

Scientific Research Applications

Synthesis of Morpholines

The morpholine motif, which includes “®-4-Benzyl-3-(chloromethyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound plays a crucial role in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Development of Oligonucleotide Therapies

Morpholino monomers, which can be synthesized from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used in the development of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, blocking the transfer of genetic information and the production of degenerate proteins .

Treatment of Mutagenic Diseases

The development of “oligonucleotide therapies” has been revealed as a crucial strategy for the treatment of mutagenic diseases . Synthetic oligonucleotides, including those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have led to repercussions throughout the synthetic planning in drug discovery .

Synthesis of Biologically Active Molecules

2,6-substituted morpholines, which can be synthesized from “®-4-Benzyl-3-(chloromethyl)morpholine”, are widely embedded in compounds with a range of biological activities . This class of heterocycles has found wide application in peptide synthesis .

Use as HIV Protease Inhibitors

Morpholines, including those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used as HIV protease inhibitors . These inhibitors block the function of HIV protease, an enzyme used by the viruses to cleave nascent proteins for final assembly of new virions .

Use in Antimicrobial Agents

Morpholines, such as those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used in the development of antimicrobial agents . These agents inhibit the growth of or kill microorganisms, helping to control or prevent infections .

Safety and Hazards

Mechanism of Action

Target of Action

Morpholine-modified agents have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

For instance, a ruthenium-based antibacterial agent modified with a morpholine moiety demonstrated strong potency against Staphylococcus aureus . The agent could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

Morpholine-modified agents are known to affect multiple biochemical pathways, leading to their antibacterial effects .

Result of Action

Morpholine-modified agents have been shown to have significant antibacterial effects, including the destruction of bacterial membranes and the induction of ros production in bacteria .

Action Environment

Environmental factors can significantly influence the action of various chemical compounds .

properties

IUPAC Name |

(3R)-4-benzyl-3-(chloromethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650632 |

Source

|

| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl-3-(chloromethyl)morpholine | |

CAS RN |

1217697-39-6 |

Source

|

| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)